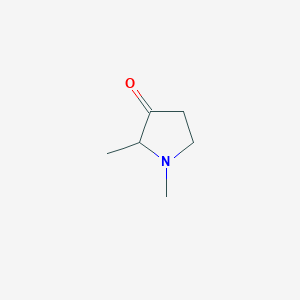
1,2-Dimethylpyrrolidin-3-one
Overview
Description
1,2-Dimethylpyrrolidin-3-one is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 1,2-Dimethylpyrrolidin-3-one consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
While specific chemical reactions involving 1,2-Dimethylpyrrolidin-3-one are not available, pyrrolidine derivatives are known to be involved in various chemical reactions. For instance, 1,3-disubstituted pyrrolidine-2,5-diones can be synthesized via cyclocondensations of dicarboxylic acids .Physical And Chemical Properties Analysis
1,2-Dimethylpyrrolidin-3-one is a liquid at room temperature .Scientific Research Applications
Chemical Properties
“1,2-Dimethylpyrrolidin-3-one” is a chemical compound with the CAS Number: 89531-03-3 . It has a molecular weight of 113.16 .
Biological Importance
Pyrrolones and pyrrolidinones, which include “1,2-Dimethylpyrrolidin-3-one”, are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents . They are among the most essential heterocyclic pharmacophores inducing prominent pharmaceutical effects .
Antimicrobial Activity
Pyrrolone and pyrrolidinone derivatives, including “1,2-Dimethylpyrrolidin-3-one”, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Anticancer Activity
These compounds have also shown anticancer activity . This suggests that they could be used in the development of novel anticancer therapies.
Anti-inflammatory Activity
Pyrrolone and pyrrolidinone derivatives have demonstrated anti-inflammatory properties . This indicates their potential use in the treatment of inflammatory diseases.
Antidepressant Activity
These compounds have been found to have antidepressant effects . This suggests that they could be used in the development of new treatments for depression.
Anti-HCV Activity
Pyrrolone and pyrrolidinone derivatives have shown activity against Hepatitis C Virus (HCV) . This indicates their potential use in the development of new antiviral drugs.
Industrial Applications
In addition to their biological activities, pyrrolone and pyrrolidinone derivatives also have industrial applications . For example, they can be used as intermediates in medicinal and organic chemistry .
Safety and Hazards
The safety information for 1,2-Dimethylpyrrolidin-3-one indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1,2-dimethylpyrrolidin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-6(8)3-4-7(5)2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUYRZJQDCCKKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylpyrrolidin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Thiazolidinone, 3-[1-(1H-benzimidazol-2-yl)ethyl]-2-(phenylimino)-](/img/structure/B3360614.png)
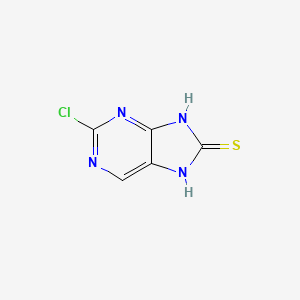
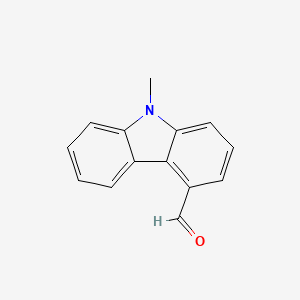
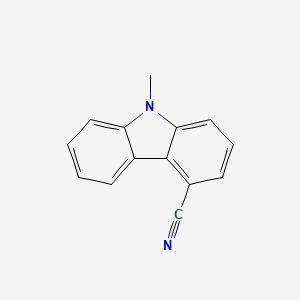


![Ethanone, 2-[(4,5-dihydro-4-phenyl-1H-imidazol-2-yl)thio]-1-phenyl-](/img/structure/B3360664.png)
![9-Amino-N-[2-(dimethylamino)ethyl]-6-nitroacridine-4-carboxamide](/img/structure/B3360666.png)
![2H-Pyrano[3,2-b]pyridine-4-acetaldehyde, 3,4-dihydro-](/img/structure/B3360685.png)
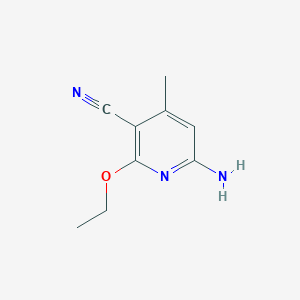
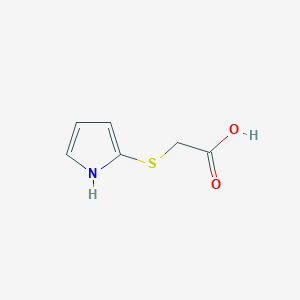
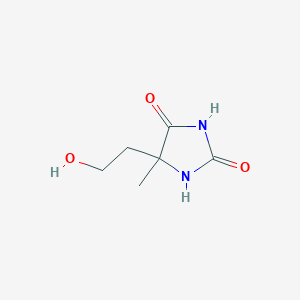
![6-Azabicyclo[3.2.1]oct-2-EN-7-one](/img/structure/B3360719.png)
